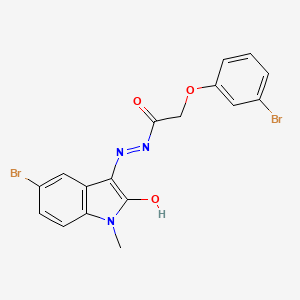
2-phenyl-4,5,6,7-tetrahydro-1H-1,3-diazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-4,5,6,7-tetrahydro-1H-1,3-diazepine hydrochloride is a heterocyclic organic compound that has been widely used in scientific research due to its unique chemical properties. This compound is an important building block for the synthesis of various biologically active molecules and has been extensively studied for its potential applications in the fields of medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 2-phenyl-4,5,6,7-tetrahydro-1H-1,3-diazepine hydrochloride is not fully understood. However, it is believed to act as a GABA receptor agonist, which results in the inhibition of neurotransmitter release and the suppression of neuronal excitability. This compound has also been found to modulate the activity of voltage-gated ion channels, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the activity of GABAergic neurons, which results in the suppression of neuronal excitability. This compound has also been found to modulate the activity of voltage-gated ion channels, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, it has been found to exhibit sedative effects, which may be useful in the treatment of sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-phenyl-4,5,6,7-tetrahydro-1H-1,3-diazepine hydrochloride in lab experiments is its wide range of biological activities. This compound has been found to exhibit anticonvulsant, anxiolytic, and sedative effects, making it a useful tool for studying the mechanisms underlying these biological processes. However, one of the major limitations of using this compound is its potential toxicity and side effects. Careful consideration must be taken when using this compound in lab experiments to ensure that the appropriate safety measures are in place.
Direcciones Futuras
There are several future directions for the study of 2-phenyl-4,5,6,7-tetrahydro-1H-1,3-diazepine hydrochloride. One potential direction is the development of new synthetic methods for the production of this compound, which may lead to the discovery of new analogs with improved biological activities. Another potential direction is the study of the molecular mechanisms underlying the biological effects of this compound, which may lead to the development of new therapeutic agents for the treatment of various neurological disorders. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound may lead to the development of new drug delivery systems for the targeted delivery of therapeutic agents to specific regions of the brain.
Métodos De Síntesis
The synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-1,3-diazepine hydrochloride can be achieved through several methods, including the reduction of imines, the cyclization of β-amino ketones, and the condensation of ketones with primary amines. One of the most commonly used methods for the synthesis of this compound is the reduction of imines using sodium borohydride or lithium aluminum hydride as reducing agents.
Aplicaciones Científicas De Investigación
2-phenyl-4,5,6,7-tetrahydro-1H-1,3-diazepine hydrochloride has been extensively used in scientific research as a building block for the synthesis of various biologically active molecules. It has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
Propiedades
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-1H-1,3-diazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11;/h1-3,6-7H,4-5,8-9H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYWGQASAAZUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(NC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6061446.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide](/img/structure/B6061447.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6061463.png)

![6-benzyl-6,6a-dihydro-11H-isoindolo[1,2-c][1,2,4]benzothiadiazin-11-one 5,5-dioxide](/img/structure/B6061468.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6061472.png)
![5-(2-pyrrolidinyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6061481.png)
![3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B6061500.png)
![N-[9-(4-chlorophenyl)-8-oxopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]acetamide](/img/structure/B6061501.png)
![[1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061518.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6061527.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6061536.png)
![3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)propanamide](/img/structure/B6061540.png)